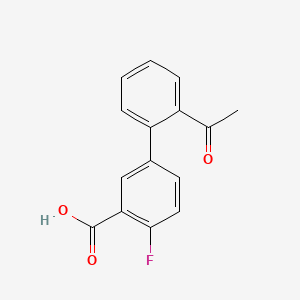![molecular formula C13H23N3O3 B578814 tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate CAS No. 1256643-30-7](/img/structure/B578814.png)
tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate” is a chemical compound with the molecular formula C13H23N3O3 . It has a molecular weight of 269.34 g/mol . This compound is typically in solid form and is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-13(5-9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 269.34 g/mol . It is typically in solid form . For more detailed physical and chemical properties, it’s recommended to refer to specialized databases or material safety data sheets.Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants in Environmental and Human Exposure
Environmental Presence and Human Exposure Synthetic phenolic antioxidants (SPAs), including tert-Butyl compounds, have been found in various environments such as indoor dust, outdoor air, sea sediment, and river water. Notably, they've also been detected in human tissues like fat, serum, urine, breast milk, and fingernails. They are introduced into the human body through food intake, dust ingestion, and the use of personal care products. Breast milk, particularly, is a significant exposure pathway for breastfeeding infants. The persistence and transformation products of SPAs in both the environment and human body raise concerns about their potential health impacts (Liu & Mabury, 2020).
Toxicity and Health Implications Studies suggest that SPAs may induce hepatic toxicity, endocrine disruption, and even carcinogenic effects. For instance, certain transformation products like 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) have been shown to cause DNA damage at low concentrations. This raises a need for future research to focus on the contamination and environmental behavior of novel SPAs, the toxic effects of co-exposure to multiple SPAs, and the specific impacts on infants. The development of novel SPAs with lower toxicity and migration potential is also encouraged to reduce environmental pollution (Liu & Mabury, 2020).
Biological Activities of Neo Fatty Acids and Neo Alkanes
Biological Activities and Industrial Applications Over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives have been identified from various natural sources. These compounds exhibit significant biological activities and hold promise for future chemical applications as antioxidants, anticancer, antimicrobial, and antibacterial agents. The review also discusses synthetic bioactive compounds containing a tertiary butyl group, showing high anticancer, antifungal, and other activities. The industrial applications of some neo fatty acid derivatives in the cosmetic, agronomic, and pharmaceutical industries are considered, marking the first review of naturally occurring neo fatty acids, neo alkanes, and other metabolites containing tertiary butyl groups (Dembitsky, 2006).
Oxazolone Moieties in Pharmacology
Pharmacological Significance Oxazolone, a five-membered heterocyclic compound also known as azlactone, exhibits a range of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, and antidiabetic effects. The review highlights the importance of the 5(4)-oxazolones, the most significant heterocyclic moiety among oxazolones. It suggests future studies to explore various synthetic routes and pharmacological potentials of oxazolones (Kushwaha & Kushwaha, 2021).
Microbial Degradation of tert-Butyl Compounds
Degradability and Environmental Impacts The degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) in subsurface environments is critical to understanding their environmental fate. Tert-butyl alcohol (TBA) is a key intermediate in the degradation of MTBE and ethyl tert-butyl ether (ETBE), but often accumulates as an intermediate or dead-end product. The review addresses the thermodynamics of degradation processes, aerobic degradation pathways, and the potential of compound-specific isotope analysis (CSIA) for the identification and quantification of degradation processes. It emphasizes the need for a better understanding of the site-specific biogeochemical conditions that govern the capability of intrinsic oxygenate degradation (Schmidt et al., 2004).
Decomposition of Methyl Tert-Butyl Ether in Cold Plasma Reactors
Decomposition Methodology This study reviews the decomposition of air toxins using radio frequency (RF) plasma reactors and presents a study on the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor. The study demonstrates the feasibility of using RF plasma reactors for decomposing and converting MTBE. This constitutes an alternative method of converting MTBE into other compounds like CH4, C2H4, C2H2, iso-butane, and iso-butene, showcasing a method to address environmental concerns related to MTBE (Hsieh et al., 2011).
Propiedades
IUPAC Name |
tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-13(5-9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPNIORBIVFCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-30-7 |
Source


|
| Record name | tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
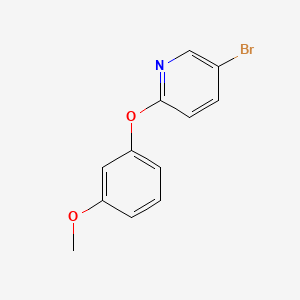
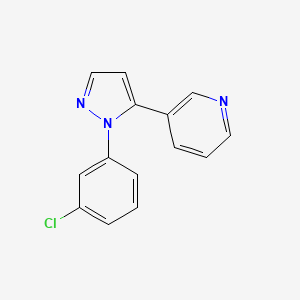
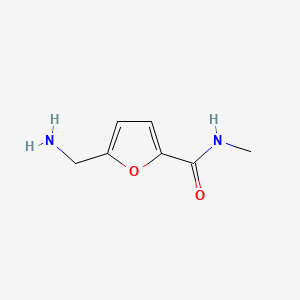
![8-Iodo-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B578738.png)
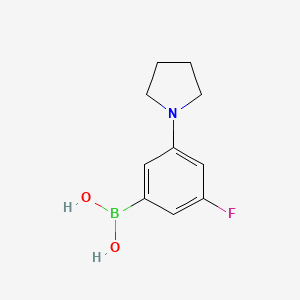


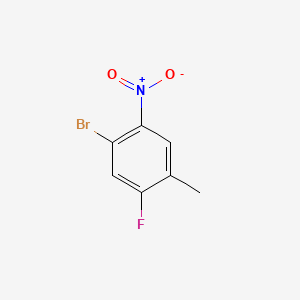
![4-[4-(2-Chloro-phenyl)-oxazol-2-yl]-phenylamine](/img/no-structure.png)

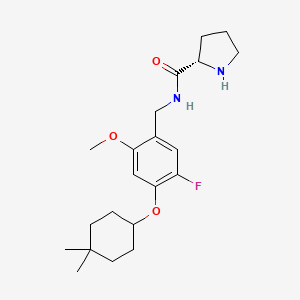
![Ethyl 1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B578752.png)

